N-(1H-benzotriazol-1-ylmethyl)-3-chloro-4-nitroaniline
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Overview
Description
N-(1H-benzotriazol-1-ylmethyl)-3-chloro-4-nitroaniline is a chemical compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their diverse applications in various fields, including medicinal chemistry, material science, and industrial chemistry. This compound is characterized by the presence of a benzotriazole moiety attached to a chloronitroaniline structure, which imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzotriazol-1-ylmethyl)-3-chloro-4-nitroaniline typically involves the reaction of 3-chloro-4-nitroaniline with benzotriazole in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The base, often potassium carbonate (K2CO3) or sodium hydride (NaH), facilitates the nucleophilic substitution reaction, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzotriazol-1-ylmethyl)-3-chloro-4-nitroaniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The benzotriazole moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can replace the benzotriazole group under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 3-chloro-4-aminoaniline derivatives, while substitution reactions can produce a variety of benzotriazole-free compounds.
Scientific Research Applications
N-(1H-benzotriazol-1-ylmethyl)-3-chloro-4-nitroaniline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials, including polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-(1H-benzotriazol-1-ylmethyl)-3-chloro-4-nitroaniline involves its interaction with specific molecular targets. The benzotriazole moiety can form π-π stacking interactions and hydrogen bonds with enzymes and receptors, influencing various biological pathways. The compound’s effects are mediated through these interactions, which can lead to changes in enzyme activity, receptor binding, and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(1H-Benzotriazol-1-ylmethyl)benzamide
- N-(1H-Benzotriazol-1-ylmethyl)formamide
Uniqueness
N-(1H-benzotriazol-1-ylmethyl)-3-chloro-4-nitroaniline is unique due to the presence of both a benzotriazole moiety and a chloronitroaniline structure. This combination imparts distinct chemical reactivity and physical properties, making it valuable for specific applications in research and industry. The compound’s ability to undergo various chemical transformations and its potential biological activities further enhance its uniqueness compared to similar compounds.
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-3-chloro-4-nitroaniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN5O2/c14-10-7-9(5-6-12(10)19(20)21)15-8-18-13-4-2-1-3-11(13)16-17-18/h1-7,15H,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDXLXDHIYWSJNV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CNC3=CC(=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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